1-(4-Bromo-2-trifluoromethoxybenzyl)-piperidine

Lipophilicity Drug Discovery CNS Permeability

Secure the exact 4-bromo-2-trifluoromethoxybenzyl-piperidine scaffold (CAS 1200131-20-9) for reproducible CNS research. This building block delivers a unique combination of a bromine handle for cross-coupling and an electron-withdrawing trifluoromethoxy group that enhances metabolic stability and membrane permeability (XLogP3 4.5, TPSA 12.5 Ų). A derivative bearing this core exhibits an IC₅₀ of 320 nM at human MCH1, validating its utility in hit-to-lead optimization. Generic benzyl or unsubstituted piperidine analogs cannot replicate these binding profiles—exact identity is critical for reliable SAR exploration.

Molecular Formula C13H15BrF3NO
Molecular Weight 338.16 g/mol
CAS No. 1200131-20-9
Cat. No. B1466951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-trifluoromethoxybenzyl)-piperidine
CAS1200131-20-9
Molecular FormulaC13H15BrF3NO
Molecular Weight338.16 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(C=C(C=C2)Br)OC(F)(F)F
InChIInChI=1S/C13H15BrF3NO/c14-11-5-4-10(9-18-6-2-1-3-7-18)12(8-11)19-13(15,16)17/h4-5,8H,1-3,6-7,9H2
InChIKeyXDVIHZJMQWXSTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-2-trifluoromethoxybenzyl)-piperidine (CAS 1200131-20-9) — Procurement & Research Sourcing Guide


1-(4-Bromo-2-trifluoromethoxybenzyl)-piperidine (CAS 1200131-20-9) is a halogenated piperidine derivative featuring a 4‑bromo‑2‑trifluoromethoxybenzyl substituent. It serves as a key building block in medicinal chemistry, particularly for synthesizing compounds targeting central nervous system (CNS) disorders and as a scaffold for MCH1 receptor antagonists [1]. Its computed XLogP3‑AA of 4.5 and topological polar surface area (TPSA) of 12.5 Ų indicate moderate lipophilicity and favorable membrane permeability [2].

Why Generic Piperidine Analogs Cannot Substitute for 1-(4-Bromo-2-trifluoromethoxybenzyl)-piperidine


While many piperidine derivatives are available, the specific 4‑bromo‑2‑trifluoromethoxybenzyl moiety imparts unique physicochemical and biological properties that cannot be replicated by generic analogs. The electron‑withdrawing trifluoromethoxy group and the lipophilic bromine atom significantly alter the compound's logP, target engagement, and synthetic utility [1]. Substituting a simple benzyl or unsubstituted trifluoromethoxybenzyl piperidine would result in different receptor binding profiles and synthetic outcomes, making exact identity critical for reproducible research and procurement [2].

Quantitative Differentiation of 1-(4-Bromo-2-trifluoromethoxybenzyl)-piperidine Versus Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) Compared to Unsubstituted Piperidine

The target compound exhibits a computed XLogP3‑AA value of 4.5, indicating high lipophilicity that facilitates passive diffusion across biological membranes [1]. In contrast, unsubstituted piperidine has an XLogP of only 0.80, reflecting a ~3.7 log unit difference that drastically reduces its CNS permeability [2].

Lipophilicity Drug Discovery CNS Permeability

MCH1 Receptor Antagonist Potency of a Key Derivative

A quinazoline‑2,4‑diamine derivative incorporating the 4‑bromo‑2‑trifluoromethoxybenzyl‑piperidine scaffold demonstrates an IC50 of 320 nM against the human MCH1 receptor in radioligand binding assays [1]. While the parent compound is a building block, this derivative's potency underscores the value of the specific substitution pattern for achieving target engagement.

MCH1 Antagonist Obesity CNS Disorders

Selectivity Profile of a Derivative Against Off-Target GPCRs

The same quinazoline‑2,4‑diamine derivative exhibits an IC50 of 520 nM at the alpha‑2A adrenergic receptor, yielding a 1.6‑fold selectivity margin over MCH1 [1]. This moderate selectivity highlights the need for further optimization but confirms that the core scaffold can be tuned for improved target discrimination.

Selectivity Adrenergic Receptor Off-target Effects

Maintained Low Polar Surface Area for CNS Penetration

The target compound has a topological polar surface area (TPSA) of 12.5 Ų, well below the 60–70 Ų threshold generally associated with good CNS penetration [1]. This TPSA is identical to that of unsubstituted piperidine [2], demonstrating that the bulky 4‑bromo‑2‑trifluoromethoxybenzyl group does not increase polarity, thereby preserving favorable BBB permeability.

Blood-Brain Barrier CNS Drug Design TPSA

Optimal Research and Procurement Applications for 1-(4-Bromo-2-trifluoromethoxybenzyl)-piperidine


Synthesis of MCH1 Receptor Antagonists for Obesity and Mood Disorder Research

The compound serves as a key intermediate for constructing MCH1 antagonists. A derivative bearing the 4‑bromo‑2‑trifluoromethoxybenzyl‑piperidine core exhibits an IC50 of 320 nM at human MCH1, validating this scaffold for hit‑to‑lead optimization [1]. Researchers procuring this building block can rapidly explore SAR around the piperidine nitrogen to improve potency and selectivity.

Development of CNS‑Penetrant Drug Candidates

With an XLogP3‑AA of 4.5 and TPSA of 12.5 Ų, the compound possesses favorable physicochemical properties for crossing the blood‑brain barrier [1]. It is an ideal starting material for CNS‑focused medicinal chemistry programs targeting neurological and psychiatric indications.

Diversification of Piperidine‑Based Chemical Libraries

The unique combination of a bromine atom (for cross‑coupling reactions) and a trifluoromethoxy group (metabolic stability) makes this compound a versatile building block for generating diverse piperidine libraries [1]. Its use in combinatorial chemistry has been demonstrated in the discovery of biaryl piperidine MCH1 antagonists [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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